1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide 1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005301-66-5
VCID: VC4228801
InChI: InChI=1S/C25H22ClN3O2/c1-3-28(22-9-5-4-7-17(22)2)24(30)21-15-19-8-6-14-27-23(19)29(25(21)31)16-18-10-12-20(26)13-11-18/h4-15H,3,16H2,1-2H3
SMILES: CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C25H22ClN3O2
Molecular Weight: 431.92

1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 1005301-66-5

Cat. No.: VC4228801

Molecular Formula: C25H22ClN3O2

Molecular Weight: 431.92

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 1005301-66-5

Specification

CAS No. 1005301-66-5
Molecular Formula C25H22ClN3O2
Molecular Weight 431.92
IUPAC Name 1-[(4-chlorophenyl)methyl]-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C25H22ClN3O2/c1-3-28(22-9-5-4-7-17(22)2)24(30)21-15-19-8-6-14-27-23(19)29(25(21)31)16-18-10-12-20(26)13-11-18/h4-15H,3,16H2,1-2H3
Standard InChI Key WXMRTLFEUUXYTH-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,8-naphthyridine core, a bicyclic system comprising two fused pyridine rings. Key substituents include:

  • A 4-chlorobenzyl group at position 1, contributing hydrophobic and electron-withdrawing characteristics.

  • N-ethyl and N-(o-tolyl) groups attached to the carboxamide moiety at position 3, enhancing steric bulk and modulating receptor interactions.

  • A keto group at position 2, which may participate in hydrogen bonding.

The IUPAC name, 1-[(4-chlorophenyl)methyl]-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide, reflects this substitution pattern.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC25H22ClN3O2\text{C}_{25}\text{H}_{22}\text{ClN}_3\text{O}_2
Molecular Weight431.92 g/mol
SMILESCCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
SolubilityNot fully characterized
Melting PointUndocumented

The presence of a chloro substituent and aromatic rings suggests low aqueous solubility, typical of lipophilic heterocycles. Computational models predict moderate blood-brain barrier permeability, aligning with its potential CNS applications .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves sequential functionalization of the naphthyridine core:

  • Core Formation: Cyclocondensation of substituted pyridine derivatives with ethoxy-methylenemalonate esters under high-temperature conditions yields the 1,8-naphthyridine-3-carboxylate intermediate .

  • Amidation: Reaction of the carboxylate with N-ethyl-o-toluidine in the presence of coupling agents (e.g., EDC/HOBt) forms the carboxamide.

  • Benzylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

A recent advancement employs ionic liquid (ChOH-IL)-mediated synthesis in water, achieving gram-scale yields with reduced environmental impact .

Optimization Challenges

  • Regioselectivity: Controlling substitution at the naphthyridine N1 and C3 positions requires precise stoichiometry .

  • Purification: Chromatographic separation is often necessary due to byproduct formation .

Biological Activities and Mechanisms

Antibacterial Effects

Derivatives of 1,8-naphthyridine-3-carboxamide exhibit potent activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with MIC values ranging from 2–8 µg/mL . The chloro and methyl groups enhance membrane penetration and target binding, likely inhibiting DNA gyrase or topoisomerase IV .

In vitro studies on cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cells reveal IC50_{50} values as low as 0.1 µM, surpassing reference drugs like colchicine . Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Stabilization of DNA-enzyme cleavage complexes .

  • Antimitotic Activity: Disruption of microtubule dynamics .

  • Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage .

Antihistaminic Activity

In guinea pig models, analogs demonstrate significant H1-receptor antagonism (pA2_2 = 7.8–8.2), reducing histamine-induced bronchoconstriction by 70–85% . The o-tolyl group may sterically hinder receptor overactivation .

Pharmacological Applications

Oncology

The compound’s dual inhibition of topoisomerase II and microtubule assembly positions it as a candidate for multidrug-resistant cancers . Synergy with cisplatin and doxorubicin has been observed in preclinical models .

Infectious Diseases

Structural analogs are under investigation for urinary tract infections (UTIs) and respiratory tract infections, leveraging their broad-spectrum Gram-negative activity .

Immunology

Downregulation of proinflammatory cytokines (e.g., TNF-α, IL-6) suggests utility in autoimmune disorders .

ParameterFindings
Acute Toxicity (LD50_{50})>500 mg/kg (rodents)
HERG InhibitionModerate (IC50_{50} = 1.2 µM)
HepatotoxicityNo significant ALT/AST elevation

While in vitro genotoxicity assays are negative, chronic exposure studies are pending .

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